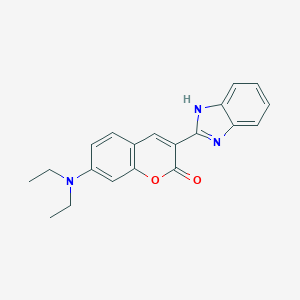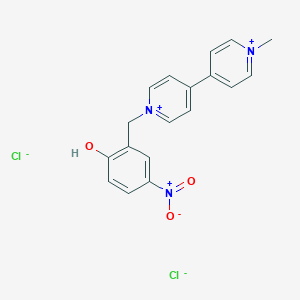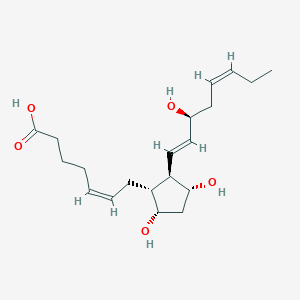![molecular formula C14H6Br2N2S3 B160511 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 288071-87-4](/img/structure/B160511.png)
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Overview
Description
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is a red monomer often used as an electron acceptor to synthesize donor–acceptor conjugated polymers . It has been used in the synthesis of polymer semiconductors, specifically PCDTBT, in the application of photovoltaic solar cell devices .
Synthesis Analysis
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole can be achieved by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . Further reaction of the red monomer with 9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9Hcarbazole results in PCDTBT .Molecular Structure Analysis
The molecular structure of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole consists of a benzothiadiazole core with bromothiophene units at the 4 and 7 positions . The chemical formula is C14H6Br2N2S3 and it has a molecular weight of 458.21 g/mol .Chemical Reactions Analysis
As an electron acceptor, 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a crucial role in the fabrication of ternary polymer solar cells (PSCs) . The incorporation of this molecule into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, results in ternary PSCs with improved power conversion efficiencies (PCEs) .Physical And Chemical Properties Analysis
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole appears as red needles or powder .Scientific Research Applications
Polymer Solar Cells
This compound is used as a second acceptor material to fabricate efficient ternary polymer solar cells (PSCs). The incorporation of this compound into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, results in ternary PSCs with the best power conversion efficiency (PCE) of 12.35%, which is higher than the control J71:ITIC-based binary device with the best PCE of 10.79% .
Light-Harvesting
The significantly enhanced PCE results from the simultaneously improved short-circuit current density, open-circuit voltage, and fill factor in the ternary PSCs, and they are in part attributed to the increased light-harvesting with the incorporation of this compound .
Charge Transportation
The improved PCE is also attributed to the more balanced charge transportation induced by the improved polymer crystallinity .
Photovoltaic Solar Cell Devices
This compound is used for the synthesis of polymer semiconductors i.e. PCDTBT in the application of photovoltaic solar cell devices .
Synthesis of PCPDTBT
4,7-Dibromo-2,1,3-benzothiadiazole, which can be further brominated to form this compound, is used for the synthesis of PCPDTBT, a good candidate for the polymer solar cell devices .
Ternary PSCs with Outstanding PCE
To determine the generality of this compound as a second acceptor in ternary PSCs, another benchmark binary active layer of PM6:Y6 has been incorporated with 10 wt% of this compound, leading to a best-performance device with an outstanding PCE of 16.53% which is the highest among all ternary PSCs, to the best of our knowledge .
Mechanism of Action
Target of Action
The primary target of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is the electron acceptor in the synthesis of polymer semiconductors . It plays a crucial role in the formation of polymer semiconductors , specifically PCDTBT, which are used in the application of photovoltaic solar cell devices .
Mode of Action
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole interacts with its targets through an electron transfer mechanism . It acts as an electron acceptor, facilitating the transfer of electrons from the donor . This electron transfer is a key step in the synthesis of polymer semiconductors .
Biochemical Pathways
The compound is involved in the synthesis pathway of polymer semiconductors . It is used to produce PCDTBT, a polymer semiconductor used in photovoltaic solar cell devices . The synthesis involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene .
Pharmacokinetics
Its bioavailability is more relevant in terms of its chemical reactivity and stability during the synthesis process .
Result of Action
The result of the compound’s action is the successful synthesis of PCDTBT , a polymer semiconductor . This polymer has been used in labs for the creation of photovoltaic solar cell devices with a device performance of 6.7% PCE .
Action Environment
The action of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is influenced by the chemical environment during the synthesis process . Factors such as temperature, solvent, and the presence of other reactants can affect the compound’s reactivity, efficacy, and stability .
Future Directions
The use of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole as an electron acceptor in the fabrication of ternary PSCs represents an emerging strategy to improve the power conversion efficiencies . Its low cost and easy availability make it a promising material for future research and development in the field of photovoltaic solar cell devices .
properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2N2S3/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIMIGRZSUYQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2N2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625302 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole | |
CAS RN |
288071-87-4 | |
| Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-BIS(2-BROMO-5-THIENYL)-2,1,3-BENZOTHIADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole often incorporated into conjugated polymers?
A1: This compound acts as a strong electron-accepting unit ("A") due to the presence of the benzothiadiazole core. When copolymerized with electron-donating ("D") units, it forms D-A copolymers with desirable optoelectronic properties. [] This donor-acceptor approach is widely used to tune the band gap and improve charge carrier mobility in organic semiconductors.
Q2: What challenges arise when using 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole in synthesizing certain D-A copolymers?
A2: Research indicates that incorporating 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole with specific donor units, like 3,6-carbazole, can lead to low molecular weight copolymers. [] This limitation stems from the strong intermolecular interactions and high coplanarity between polymer chains, hindering further chain growth during polymerization.
Q3: How can these limitations be addressed to achieve higher molecular weight polymers?
A3: One strategy involves incorporating a third monomer unit, like 9′,9′-dioctyl-2,7-fluorene, into the polymerization process. [] Gradually increasing the 2,7-fluorene content can increase the average molecular weight of the resulting terpolymer, suggesting a disruption of the strong interactions observed in the simpler D-A system.
Q4: Beyond copolymerization, how else can 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole be utilized in material development?
A4: This compound serves as a key building block for synthesizing novel donor-acceptor polymers. For instance, it has been successfully incorporated with 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (EPDP) to create polymers for potential use in organic solar cells. [] This highlights its versatility in developing various organic semiconductor materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B160429.png)
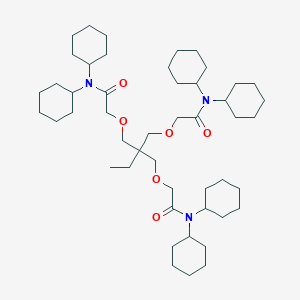
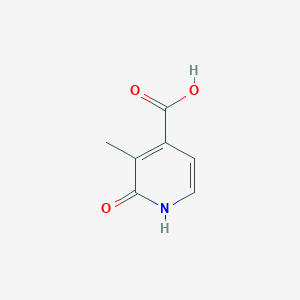
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
